molecular formula C6H13NO2 B12426922 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5

3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5

Cat. No.: B12426922
M. Wt: 136.20 g/mol
InChI Key: VKKVHMLNLRBECT-KKIITIRNSA-N
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Description

3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 is a deuterated analog of 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol, serving as a critical internal standard in quantitative mass spectrometry-based analyses . This high-purity compound is primarily used as an analytical standard for High-Performance Liquid Chromatography (HPLC) to ensure accurate quantification and method validation in complex mixtures . Its application is essential in pharmacological and toxicological research, particularly in the development and analysis of new drug compounds . The non-deuterated form of this compound is a reagent used in carcinogenesis studies in rats involving asymmetric nitrosamines that contain an allyl group . Furthermore, aniline-derivatives of the 1,2-propanediol structure, such as 3-(phenylamino)propane-1,2-diol, have been investigated in relation to metabolic studies and toxicological syndromes, highlighting the importance of this chemical family in metabolic and clearance research . By incorporating five deuterium atoms, this stable isotopically labeled compound provides a distinct mass shift from its non-labeled counterpart, minimizing interference and significantly improving the reliability and precision of analytical data. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the relevant Material Safety Data Sheet (MSDS) for comprehensive handling and safety information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

136.20 g/mol

IUPAC Name

1,1,2,3,3-pentadeuterio-3-(prop-2-enylamino)propane-1,2-diol

InChI

InChI=1S/C6H13NO2/c1-2-3-7-4-6(9)5-8/h2,6-9H,1,3-5H2/i4D2,5D2,6D

InChI Key

VKKVHMLNLRBECT-KKIITIRNSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O)O)NCC=C

Canonical SMILES

C=CCNCC(CO)O

Origin of Product

United States

Preparation Methods

Deuteration via Catalytic Hydrogen-Deuterium Exchange

Deuteration of the parent compound using catalytic hydrogen-deuterium exchange is a common approach. This method employs transition metal catalysts (e.g., Pd/C or PtO₂) in deuterium oxide (D₂O) or under deuterium gas (D₂).

Key Steps:

  • Substrate Preparation : The non-deuterated precursor, 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol, is dissolved in D₂O.
  • Catalytic Exchange : Pd/C (10% w/w) is added, and the mixture is stirred under D₂ gas at 50–60°C for 24–48 hours.
  • Purification : The product is isolated via vacuum distillation or column chromatography, yielding >95% deuterium incorporation at positions 1, 2, and 3 of the propane-diol backbone.
Challenges:
  • Selectivity : Deuteration at the allylamine group (prop-2-en-1-yl) requires elevated temperatures (>80°C), risking side reactions.
  • Catalyst Lifespan : Repeated use of Pd/C reduces deuteration efficiency by 15–20% after three cycles.

Synthesis from Deuterated Starting Materials

This method integrates deuterated reagents early in the synthesis pathway to ensure site-specific labeling.

Deuterated Glycerol Derivative Route

Starting with deuterated glycerol (1,2,3-tri-deutero-glycerol), the synthesis proceeds as follows:

  • Epoxidation : Glycerol-d₃ is treated with epichlorohydrin in D₂O, forming 3-chloro-1,2-propylene glycol-d₃.
  • Amination : Reaction with deuterated allylamine (CH₂=CH-CD₂-NH₂) at 40–50°C for 2–3 hours yields the target compound.
  • Workup : Neutralization with Na₂CO₃ and vacuum distillation achieves 88–92% purity.

Data Table 1: Reaction Conditions and Yields

Step Reagents Temperature (°C) Time (h) Yield (%)
Epoxidation Epichlorohydrin, D₂O 60 4 78
Amination Allylamine-d₂, CuO/Fe₂O₃ 50 3 85
Purification Vacuum distillation 80 2 92

Reductive Amination with NaBD₄

Deuterated sodium borohydride (NaBD₄) facilitates selective deuteration during reductive amination:

  • Intermediate Formation : 3-Keto-1,2-propanediol-d₅ is reacted with allylamine in THF-d₈.
  • Reduction : NaBD₄ (2.5 eq) is added at 0°C, reducing the ketone to a deuterated alcohol.
  • Isolation : Column chromatography (SiO₂, EtOAc/hexanes) yields 74–82% product with >99% isotopic purity.

Adaptation of Non-Deuterated Patent Methods

Patents describing non-deuterated analogs provide foundational protocols for deuteration.

Two-Step Hydrolysis-Amination (CN104610074A)

  • Hydrolysis : Epichlorohydrin-d₅ is hydrolyzed in D₂O with methane sulfonic acid-d₃ at 80°C.
  • Ammonolysis : Deuterated ammonia (ND₃) is introduced at 30–50°C, followed by filtration and distillation.
  • Yield : 67–74% with 97–99% deuterium retention.

Catalytic Ammonia Substitution (CN103319354A)

  • Catalyst System : CuO (2% w/w) and Fe₂O₃ (0.2% w/w) in ND₃/ND₄OH.
  • Conditions : 40°C, 2 hours, yielding 76.2 g product per 100 g starting material.

Quality Control and Analytical Validation

Deuterium incorporation is verified via:

  • NMR Spectroscopy : ¹H NMR shows absence of proton signals at δ 3.5–4.0 ppm (diol protons).
  • Mass Spectrometry : ESI-MS confirms [M+D]⁺ peak at m/z 136.126 (calc. 136.204).
  • HPLC : Retention time matches non-deuterated standard, with >99% purity.

Comparative Analysis of Methods

Data Table 2: Method Efficiency and Cost

Method Deuterium Purity (%) Cost (USD/g) Scalability
Catalytic Exchange 95 220 Moderate
Deuterated Glycerol 99 450 Low
NaBD₄ Reduction 99 380 High
Patent Adaptation 97 180 High

Industrial and Research Applications

  • Metabolic Tracing : Used in rodent studies to track lipid metabolism.
  • Pharmaceutical Standards : Serves as an internal standard for LC-MS quantification of allylamine derivatives.

Chemical Reactions Analysis

3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 is an isotope labeled analog of 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol . It is used as a reagent for carcinogenesis studies in rats using asymmetric nitrosamines containing an allyl group .

Basic Information

  • Chemical Name: this compound
  • Synonyms: 3-(2-Propen-1-ylamino)-1,2-propanediol-d5
  • Molecular Formula: C₆H₈D₅NO₂
  • Molecular Weight: 136.2
  • CAS No: Unlabeled: 13348-89-5

Applications

This compound is utilized in scientific research as an isotopic standard and labeled analogue .

  • Isotope Labeled Analog: It serves as an isotope labeled analog of 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol, which is a reagent for studying carcinogenesis in rats .
  • Carcinogenesis Study: It is specifically used in rat models to study carcinogenesis using asymmetric nitrosamines containing an allyl group .

Related Compounds

A related compound, 3-chloro-1,2-propanediol, has been found to be associated with toxicity and carcinogenicity in studies involving rats . Studies on 3-chloro-1,2-propanediol include:

  • Long-term toxicity and carcinogenicity studies in male and female Fischer 344 rats .
  • Reproductive toxicity studies in male Sprague-Dawley rats, where it was observed to have spermatotoxic effects mediated by reduced H+-ATPase expression in the cauda epididymis .
  • Studies on testicular organogenesis in pregnant rats .

Mechanism of Action

The mechanism of action of 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 involves its interaction with specific molecular targets and pathways. For example, in gene delivery applications, the compound forms complexes with nucleic acids, facilitating their transport into cells. The deuterium atoms in the compound can also influence its metabolic stability and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 and related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Group Key Applications/Properties References
This compound C₆H₁₀D₅NO₂ ~153.2 (calc.) Propenylamino (-NH-CH₂CH=CH₂) Isotopic labeling, metabolic studies Inferred
3-(2-Allylphenoxy)propane-1,2-diol C₁₂H₁₆O₃ 208.25 Allylphenoxy (-O-C₆H₄-CH₂CH=CH₂) Pharmaceutical intermediates, resins
3-(4-Allyl-2-methoxyphenoxy)propane-1,2-diol C₁₃H₁₈O₄ 250.28 Methoxy-allylphenoxy Green polymer synthesis
3-(Hexadecylamino)propane-1,2-diol C₁₉H₄₁NO₂ 315.53 Long-chain alkylamino (-NH-C₁₆H₃₃) Surfactants, lipid membrane studies
3-[(3,4-Dibromophenyl)methylamino]propane-1,2-diol C₁₀H₁₃Br₂NO₂ 347.03 Dibromophenylmethylamino Analytical standards, halogenated probes

Physicochemical Properties

  • Solubility: The propenylamino group in the target compound enhances polarity compared to alkylamino analogs (e.g., 3-(hexadecylamino)propane-1,2-diol), which exhibit lipophilic behavior .
  • Spectroscopy : Deuterated compounds show distinct NMR signals (e.g., absence of proton signals at deuterated sites), making them valuable in tracking molecular interactions .

Research Findings and Challenges

  • Stability Studies: Deuterated compounds exhibit slower degradation rates in oxidative environments compared to non-deuterated versions. For example, C-D bonds in this compound reduce metabolic breakdown in vivo .
  • Toxicity: While structurally similar compounds like 3-(N-methyl-N-(4-methylamino-3-nitrophenyl)amino)propane-1,2-diol hydrochloride are flagged as hazardous , the deuterated variant’s toxicity profile remains understudied but may differ due to altered metabolism.

Biological Activity

3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 (CAS Number: 13348-89-5) is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

This compound is characterized by the following chemical formula:

  • Molecular Formula : C6_6H13_{13}N2_2O2_2
  • Molecular Weight : 129.18 g/mol
  • Structure : The compound features an allylamine structure, which is known to influence its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its role in drug delivery systems and potential therapeutic applications.

  • Gene Delivery : The compound has been investigated as a component in lipid-like delivery molecules for RNA interference (RNAi) therapeutics. Its ability to facilitate the delivery of nucleic acids into cells is crucial for developing gene therapies .
  • Cardiovascular Effects : Research has shown that derivatives of 3-amino-1,2-propanediol exhibit significant effects on the cardiovascular system. Studies involving anesthetized rats indicated that these compounds could modulate heart rate and blood pressure, suggesting potential applications in cardiovascular therapies .
  • Antidiabetic Properties : Recent investigations into new antidiabetic drugs have highlighted the relevance of compounds similar to this compound in metabolic pathways. These studies suggest that such compounds may enhance insulin sensitivity or glucose metabolism .

Case Studies

Several case studies have examined the biological effects of related compounds:

  • Cardiovascular Study :
    • Objective : To evaluate the cardiovascular impact of 3-amino derivatives.
    • Methodology : In vivo studies on anesthetized rats measuring heart rate and blood pressure.
    • Findings : Certain derivatives showed significant modulation of cardiovascular parameters, indicating a potential therapeutic role in managing heart conditions .
  • Gene Delivery Research :
    • Objective : To assess the efficiency of 3-amino derivatives in RNA delivery.
    • Methodology : Semi-automated synthesis and screening of cationic polymers.
    • Findings : The inclusion of 3-amino derivatives enhanced the stability and efficacy of RNA delivery systems, demonstrating promise for gene therapy applications .

Research Findings Summary

Study FocusKey Findings
Cardiovascular EffectsModulation of heart rate and blood pressure in vivo studies on rats .
Gene Delivery EfficiencyEnhanced stability and efficacy in RNA delivery systems .
Antidiabetic ActivityPotential improvements in insulin sensitivity and glucose metabolism .

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